molecular formula C39H47NO14 B141451 Rifamycin O CAS No. 14487-05-9

Rifamycin O

Cat. No.: B141451
CAS No.: 14487-05-9
M. Wt: 753.8 g/mol
InChI Key: RAFHKEAPVIWLJC-PQVBCCSKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rifamycin O is typically synthesized through the oxidation of rifamycin B. The process involves dissolving rifamycin B in an organic solvent and an alcohol mixture, followed by oxidation using a suitable oxidizing agent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica to produce rifamycin B, which is then oxidized to this compound. The process includes steps such as fermentation, extraction, purification, and crystallization to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: Rifamycin O undergoes various chemical reactions, including:

    Oxidation: Conversion of rifamycin B to this compound.

    Reduction: Potential reduction reactions to modify the compound for different applications.

    Substitution: Reactions where functional groups on the this compound molecule are replaced with other groups to create derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Rifampicin: Widely used in the treatment of tuberculosis and leprosy.

    Rifabutin: Effective against Mycobacterium avium complex infections.

    Rifapentine: Used in the treatment of tuberculosis.

    Rifaximin: Primarily used to treat traveler’s diarrhea.

Uniqueness of Rifamycin O: this compound is unique due to its specific oxidation state and its potential as a starting material for the synthesis of various derivatives. Its activity against Mycobacterium abscessus, a difficult-to-treat pathogen, highlights its potential as a valuable antibiotic .

Properties

CAS No.

14487-05-9

Molecular Formula

C39H47NO14

Molecular Weight

753.8 g/mol

IUPAC Name

[(7'S,9'Z,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate

InChI

InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1

InChI Key

RAFHKEAPVIWLJC-PQVBCCSKSA-N

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)\C

SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C

Pictograms

Health Hazard; Environmental Hazard

Synonyms

4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-rifamycin γ-Lactone;  NSC 182391; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin O
Reactant of Route 2
Rifamycin O
Reactant of Route 3
Rifamycin O
Reactant of Route 4
Reactant of Route 4
Rifamycin O
Reactant of Route 5
Reactant of Route 5
Rifamycin O
Reactant of Route 6
Rifamycin O

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